![molecular formula C8H14ClNO2 B11906496 (2R,4r,5S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride](/img/structure/B11906496.png)
(2R,4r,5S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4r,5S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride is a spirocyclic amino acid derivative. This compound is characterized by its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom. The presence of an amino group and a carboxylic acid group makes it an important molecule in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4r,5S)-7-aminospiro[3One common method involves the ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles . This method allows for the formation of the spirocyclic structure with high stereochemical control.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2R,4r,5S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
Major products formed from these reactions include oxo derivatives, alcohol derivatives, and various substituted spirocyclic compounds. These products can have different chemical and biological properties, making them useful in various applications.
科学的研究の応用
(2R,4r,5S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in the design of peptidomimetics and enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of (2R,4r,5S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the spirocyclic structure provides steric constraints that can enhance binding specificity. The compound can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other spirocyclic amino acids such as:
- 2-azaspiro[3.3]heptane-6-carboxylic acid
- 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid
- 2-aminoisobutyric acid
- 2-azetidinecarboxylic acid
- 2,4-methanoproline
Uniqueness
The uniqueness of (2R,4r,5S)-7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride lies in its specific stereochemistry and spirocyclic structure. These features provide distinct chemical and biological properties that can be leveraged in various applications. The compound’s ability to form stable complexes with metal ions and its potential as a bioactive molecule make it a valuable tool in scientific research.
特性
分子式 |
C8H14ClNO2 |
|---|---|
分子量 |
191.65 g/mol |
IUPAC名 |
7-aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-6-1-2-8(6)3-5(4-8)7(10)11;/h5-6H,1-4,9H2,(H,10,11);1H |
InChIキー |
ICOMIOZHJJEDDB-UHFFFAOYSA-N |
正規SMILES |
C1CC2(C1N)CC(C2)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


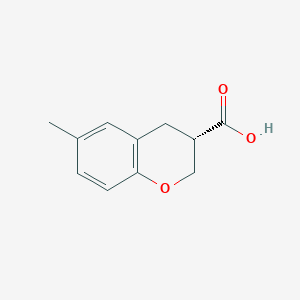
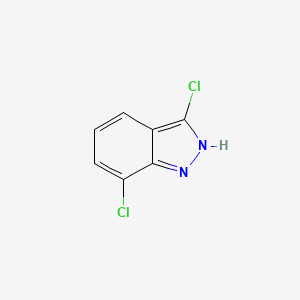
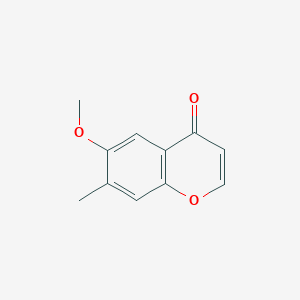



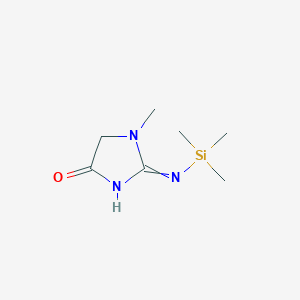
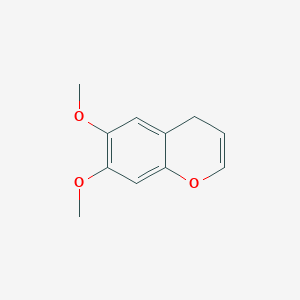
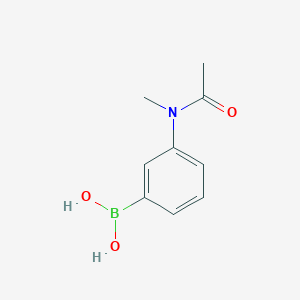

![2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-amine](/img/structure/B11906472.png)


![Methyl 7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B11906490.png)
